molecular formula C11H16N2O6 B1619342 5-Ethyluridine CAS No. 25110-76-3

5-Ethyluridine

Cat. No. B1619342
CAS RN: 25110-76-3
M. Wt: 272.25 g/mol
InChI Key: LNVBVDVUTCPLIZ-FDDDBJFASA-N
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Description

5-Ethyluridine is a potent cell-permeable nucleoside that can be used to label newly synthesized RNA . It can be used for isolation and sequencing of nascent RNA from neuronal populations in vivo . It can also be used to identify changes in transcription in vivo in nervous system disease models .


Synthesis Analysis

5-Ethyluridine is a nucleoside analog of uracil, and is incorporated into RNA during active RNA synthesis . The uridine analogues are taken up by cells, converted to nucleotide phosphates, and then incorporated into nascent RNAs by all three RNA polymerases . The EU labelling of nascent RNA, which is detected via attachment of fluorophores or biotin by using click chemistry , also enables microscopic analysis of the distribution of labelled RNA .


Molecular Structure Analysis

The molecular formula of 5-Ethyluridine is C11H16N2O6 . Its average mass is 272.254 Da and its monoisotopic mass is 272.100830 Da .


Chemical Reactions Analysis

Detection of the incorporated EU is based on a powerful click chemical reaction that utilizes bio-orthogonal or biologically unique moieties, specifically azides and alkynes . EU contains an alkyne that can react with an azide-containing detection reagent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyluridine include a molecular formula of C11H16N2O6, an average mass of 272.254 Da, and a monoisotopic mass of 272.100830 Da .

Scientific Research Applications

Inhibition of Uridine Phosphorylase

5-Ethyluridine derivatives, particularly 2,2'-anhydro-5-ethyluridine, are potent inhibitors of uridine phosphorylase. These compounds selectively inhibit uridine phosphorylase without affecting thymidine phosphorylase, which is crucial for certain biochemical processes (Veres et al., 1985).

RNA Interference Applications

Oligoribonucleotides carrying 5-ethyluridine units have been synthesized and shown to exhibit RNA interference activity comparable to or slightly better than unmodified RNA duplexes. These findings suggest potential applications in gene suppression experiments (Terrazas & Eritja, 2011).

Antitumor Activity Modulation

5-Ethyluridine derivatives can influence the antitumor activity of certain drugs. 2,2'-Anhydro-5-ethyluridine, in particular, has shown to potentiate the antitumor activity of fluorouridine against various cancers, although its impact can vary depending on the specific drug and cancer type (Iigo et al., 1990).

Potential Antiviral Properties

Carboxamide derivatives of 5'-amino-2',5'-dideoxy-5-ethyluridine have been developed as inhibitors of herpes simplex virus thymidine kinase, showing potent antiviral properties (Martin et al., 2001).

Polymerization and Complex Formation

Poly 5-ethyluridylic acid, derived from 5-ethyluridine, forms a triple-stranded helix when complexed with polyadenylic acid. This polymerization process has implications in nucleic acid research, particularly in understanding the interactions and conformations of nucleic acids (Świerkowski & Shugar, 1970).

Conformation and Binding Studies

Studies on the conformation and binding ability of anhydropyrimidine nucleosides, including 5-ethyluridine derivatives, provide insights into their interaction with enzymes like uridine phosphorylase. These studies are significant for understanding the molecular basis of enzyme-inhibitor interactions and potential therapeutic applications (Veres et al., 1988).

Safety And Hazards

It has been observed that EU-labelling can accumulate into cytoplasmic inclusions, indicating that EU, like other modified uridines, may introduce non-physiological properties in labelled RNAs . Additionally, it has been found that EU induces Purkinje cell degeneration nine days after EU injection, suggesting that EU incorporation not only results in abnormal RNA transcripts, but also eventually becomes neurotoxic in highly transcriptionally-active neurons .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVBVDVUTCPLIZ-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179799
Record name Uridine, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyluridine

CAS RN

25110-76-3
Record name 5-Ethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025110763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
J Shapira - The Journal of Organic Chemistry, 1962 - ACS Publications
In recent years, a wide variety of analogs ofthe pyrimidines and their derivatives have been pre-pared and tested for their antimetabolicproperties. However, the 5-alkyl derivatives have …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
I Masaaki, N Ken-Ichi, N Yoko, S Istvan… - Biochemical …, 1990 - Elsevier
2,2'-Anhydro-5-ethyluridine (ANEUR), a potent inhibitor of uridine phosphorylase, markedly potentiated the antitumor activity of fluorouridine (FUR) against murine mammary …
M Terrazas, R Eritja - Molecular diversity, 2011 - Springer
… 5-ethyluridine following an alternative method described for the preparation of 2 -deoxy-5-ethyluridine … by catalytic hydrogenolysis gave the desired 5-ethyluridine 5. The 5 hydroxyl …
M Swierkowski, D Shugar - Acta Biochimica Polonica, 1969 - agro.icm.edu.pl
A new thymine base analogue, 5-ethyluracil: 5-ethyluridine-5'-pyrophosphate and poly-5-ethyluridylic acid - Acta Biochimica Polonica - Tom 16, Numer 3 (1969) - AGRO - Yadda … A new …
Number of citations: 14 agro.icm.edu.pl
M Świerkowski, D Shugar - Journal of Molecular Biology, 1970 - Elsevier
… Results and Discussion (a) Preparation of poly 5-ethyluridylic acid Initial attempts to polymerize 5-ethyluridine-… Since the pK, of 5-ethyluridine is practically identical with that for 5-methyl- …
K Takenaka, M Muraoka, T Tsuji - Journal of heterocyclic …, 1997 - Wiley Online Library
… This paper describes the synthesis of 5-ethyluridine and -cytidine analogs possessing acyclic, cyclic, and deoxy sugars. Trimethylsilylated uracil was usually employed for the …
Z VERES, A NESZMÉLYI… - European journal of …, 1988 - Wiley Online Library
… -5-ethyluridine was 5 - 6 orders of magnitude higher than that for 2,T-anhydro-5-ethyluridine. … 2'-Deoxy-5-ethyluridine is predicted to have a syn conformation with x = 46" and AE about …
Z Veres, A Szabolcs, I Szinai, G Dénes… - Biochemical …, 1985 - Elsevier
… 2,2'-Anhydro-5-ethyluridine is the most potent inhibitor of URPase. Analogs with longer linear or branched side chains have higher appKi values. Molecules having an acetyl group in …
SI Watanabe, T Uchida - Biochemical and biophysical research …, 1995 - Elsevier
… expressed in COS-7 cells demonstrated specific enzyme activity with uridine as the substrate; this activity was inhibited by the competitive inhibitor 2,2'-anhydro-5-ethyluridine. Northern …
M Terrazas Martínez… - … , 2010, vol. 15, num. 3, p …, 2010 - diposit.ub.edu
… Oligoribonucleotides carrying 5-ethyluridine units were prepared using solidphase … RNA duplexes carrying 5-ethyluridine either at the sense or the guide strands display RNAi …
Number of citations: 0 diposit.ub.edu

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